An In-Depth Technical Guide to 2-Bromocinnamic Acid: Structure, Properties, and Reactivity
An In-Depth Technical Guide to 2-Bromocinnamic Acid: Structure, Properties, and Reactivity
Introduction
2-Bromocinnamic acid (CAS No: 7499-56-1 for the trans isomer) is a halogenated derivative of cinnamic acid, an organic compound naturally found in plants.[1][2] Characterized by a bromine atom at the ortho position of the phenyl ring relative to the propenoic acid side chain, this compound serves as a highly versatile and indispensable building block in modern organic synthesis.[3][4] Its unique structural arrangement, featuring an α,β-unsaturated carboxylic acid, an aromatic ring, and a reactive bromine substituent, provides multiple sites for chemical modification.
This guide offers a comprehensive technical overview of 2-bromocinnamic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis, and diverse reactivity. Furthermore, we will explore its applications as a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, and conclude with essential safety and handling protocols.[4]
Molecular Structure and Spectroscopic Profile
The chemical formula for 2-bromocinnamic acid is C₉H₇BrO₂.[3] Its structure is defined by a benzene ring substituted with both a bromine atom and a propenoic acid group at adjacent positions (ortho substitution). The presence of the carbon-carbon double bond in the acrylic acid side chain gives rise to geometric isomerism, resulting in two stereoisomers: (E)-2-bromocinnamic acid (trans) and (Z)-2-bromocinnamic acid (cis). The trans isomer is generally more stable and more commonly encountered.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-bromocinnamic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic, vinylic, and carboxylic acid protons. The coupling constants between the vinylic protons are characteristic of the isomer; a larger coupling constant (typically ~16 Hz) confirms the trans configuration.[6]
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¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carboxyl carbon, the carbons of the double bond, and the six distinct carbons of the substituted aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands that confirm the presence of the principal functional groups. A broad peak in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch, and bands in the 1625-1640 cm⁻¹ range are attributed to the C=C double bond.[7]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (227.06 g/mol ). The spectrum will exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), resulting in two major molecular ion peaks at m/z 226 and 228.[7]
Physicochemical Properties
The physical and chemical properties of 2-bromocinnamic acid are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for understanding its behavior in various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₂ | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3][5] |
| Melting Point | 216-219 °C | |
| Boiling Point | 340 °C at 760 mmHg | |
| Density | 1.607 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [3][5] |
| pKa | Data not consistently available; expected to be similar to other benzoic acids (~4-5). | [7] |
The ortho-position of the bromine atom can influence solubility and crystal packing, which in turn affects its thermal stability.[3]
Synthesis of 2-Bromocinnamic Acid
2-Bromocinnamic acid is not a naturally occurring compound and is produced synthetically. A common and reliable laboratory-scale synthesis involves the Perkin reaction. This reaction provides a classic example of carbon-carbon bond formation.
Example Synthetic Protocol: Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde (2-bromobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (sodium acetate).
Step-by-Step Methodology:
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Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromobenzaldehyde, a slight excess of acetic anhydride, and anhydrous sodium acetate.
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Heating: Heat the mixture to approximately 180 °C for several hours. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting aldehyde.
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Hydrolysis: After the reaction is complete, allow the mixture to cool. Add a solution of sodium carbonate to hydrolyze the excess acetic anhydride and to convert the product into its sodium salt, which is soluble in water.
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Purification: Filter the hot solution to remove any polymeric byproducts.
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Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid. This protonates the carboxylate salt, causing the 2-bromocinnamic acid to precipitate out of the solution.
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Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: Workflow for the synthesis of 2-Bromocinnamic acid via the Perkin reaction.
Chemical Reactivity and Derivative Synthesis
2-Bromocinnamic acid's utility stems from its three distinct reactive sites: the carboxylic acid group, the alkene double bond, and the carbon-bromine bond on the aromatic ring. This trifunctional nature allows for a wide array of chemical transformations.
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Reactions at the Carboxylic Acid: Standard transformations such as esterification (reaction with alcohols under acidic conditions) and amidation (conversion to an acid chloride followed by reaction with an amine) are readily achievable.
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Reactions at the Alkene Moiety: The double bond can undergo various addition reactions. For example, catalytic hydrogenation can saturate the double bond to yield 2-bromophenylpropanoic acid. Electrophilic addition of halogens, such as bromine (Br₂), can also occur.[5][8][9]
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Reactions at the Bromine Substituent: The ortho-bromine atom is the most synthetically valuable handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[4]
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Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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The ortho-positioning of the bromine atom relative to the carboxylic acid side chain can lead to unique intramolecular cyclization reactions, yielding heterocyclic structures like γ-lactams, which are prevalent in biologically active molecules.[4]
Caption: Reactivity sites of 2-Bromocinnamic acid and common derivative pathways.
Applications in Research and Development
The synthetic versatility of 2-bromocinnamic acid makes it a valuable intermediate in several high-value research and industrial sectors.
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Pharmaceuticals and Medicinal Chemistry: As a derivative of cinnamic acid, which is known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, 2-bromocinnamic acid is an attractive starting material for drug discovery.[1][3] It is used to synthesize novel heterocyclic compounds and other complex molecules that are screened for therapeutic potential. For instance, derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.[3]
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Materials Science: The compound serves as a monomer or precursor in the synthesis of specialized polymers.[4] Its incorporation into polymer backbones can enhance properties such as thermal stability and flame retardancy, making it useful for developing high-performance materials.[4] It is also utilized in photopolymerization processes.[3]
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Agrochemicals: Its structural motifs are found in some classes of herbicides and fungicides, making it a useful intermediate in the agrochemical industry.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-bromocinnamic acid.
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Hazard Identification: 2-Bromocinnamic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10]
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GHS Pictogram:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][12]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10][13]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][12]
-
Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[10][13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[10][11][12][13]
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromocinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Bromocinnamic acid, predominantly trans. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]
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ChemBK. (n.d.). alpha-BROMOCINNAMIC ACID. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]
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PubChem. (n.d.). m-Bromocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]
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MDPI. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]
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Bentham Science. (n.d.). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Retrieved from [Link]
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